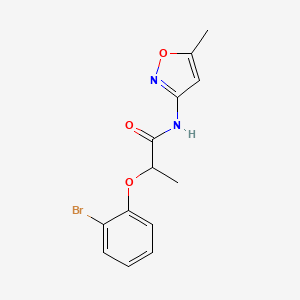METHANONE](/img/structure/B4570879.png)
[7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE
概要
説明
7-Chloro-2-(4-ethylphenyl)-8-methyl-4-quinolylmethanone is a complex organic compound with a unique structure that combines a quinoline core with various substituents
科学的研究の応用
7-Chloro-2-(4-ethylphenyl)-8-methyl-4-quinolylmethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(4-ethylphenyl)-8-methyl-4-quinolylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro, ethylphenyl, and methyl groups. The final step involves the attachment of the dimethylpiperidino group to the quinoline core.
Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The chloro, ethylphenyl, and methyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the use of reagents such as chlorinating agents, alkyl halides, and Friedel-Crafts catalysts.
Attachment of Dimethylpiperidino Group: The final step involves the nucleophilic substitution reaction between the quinoline derivative and 3,5-dimethylpiperidine, often in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
7-Chloro-2-(4-ethylphenyl)-8-methyl-4-quinolylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Alkyl halides, Friedel-Crafts catalysts, bases like sodium hydride, and solvents such as dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline compounds, and various substituted quinoline derivatives.
作用機序
The mechanism of action of 7-chloro-2-(4-ethylphenyl)-8-methyl-4-quinolylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
- 7-Chloro-2-(4-ethylphenyl)-8-methylquinolin-4-ylmethanone
- 7-Chloro-2-(4-ethylphenyl)-8-methylquinolin-4-ylmethanone
- 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid
Uniqueness
7-Chloro-2-(4-ethylphenyl)-8-methyl-4-quinolylmethanone is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the dimethylpiperidino group enhances its solubility and bioavailability, making it a valuable compound for various applications.
特性
IUPAC Name |
[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]-(3,5-dimethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O/c1-5-19-6-8-20(9-7-19)24-13-22(21-10-11-23(27)18(4)25(21)28-24)26(30)29-14-16(2)12-17(3)15-29/h6-11,13,16-17H,5,12,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUWHYLMZIBTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)N4CC(CC(C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4570801.png)
![4-[4-(Benzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B4570807.png)
![methyl 3-{[3-(anilinosulfonyl)-4-methylbenzoyl]amino}-2-methylbenzoate](/img/structure/B4570823.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4570831.png)
![2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-fluoroaniline](/img/structure/B4570834.png)
![(E)-N-[2-(dimethylamino)ethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B4570841.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4570847.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-2-(1-piperidinyl)acetamide](/img/structure/B4570849.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4570873.png)
![1-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-2-ONE](/img/structure/B4570886.png)
![methyl 5-methyl-3-[2-(4-methylphenoxy)ethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4570894.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4570904.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B4570912.png)
